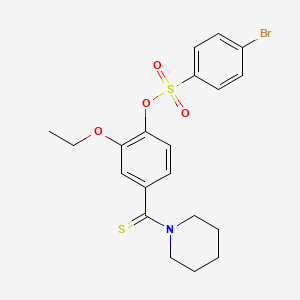
2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-bromobenzenesulfonate
Overview
Description
2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-bromobenzenesulfonate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as EPC or EPC-1 and has been found to have a variety of applications in the field of biochemistry and physiology. In
Mechanism of Action
The mechanism of action of EPC-1 involves its ability to block ion channels and G protein-coupled receptors. Specifically, EPC-1 binds to the extracellular portion of these proteins, preventing the flow of ions through the channel or the activation of the receptor. This mechanism of action makes EPC-1 a valuable tool for studying the function of these proteins in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of EPC-1 depend on the specific ion channel or G protein-coupled receptor that it targets. In general, EPC-1 has been found to have a variety of effects on cellular function, including changes in membrane potential, calcium signaling, and neurotransmitter release. These effects make EPC-1 a valuable tool for studying the function of these proteins in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using EPC-1 in lab experiments is its selectivity for specific ion channels and G protein-coupled receptors. This selectivity allows researchers to study the function of these proteins in isolation, without the interference of other channels or receptors. Additionally, EPC-1 has been found to have a high affinity for its targets, making it a potent tool for studying their function.
One limitation of using EPC-1 in lab experiments is its potential toxicity. While EPC-1 has been found to be relatively safe in cell culture experiments, its effects on whole organisms are not well understood. Additionally, EPC-1 may have off-target effects on other proteins, which could complicate the interpretation of experimental results.
Future Directions
There are many future directions for research on EPC-1. One promising area of study is the development of new analogs of EPC-1 that have improved selectivity and potency. Additionally, researchers could use EPC-1 to study the function of ion channels and G protein-coupled receptors in disease states, such as cancer or neurological disorders. Finally, EPC-1 could be used in the development of new drugs that target these proteins, providing a valuable tool for drug discovery.
Scientific Research Applications
EPC-1 has been found to have a variety of applications in scientific research. One of the most promising applications is in the study of ion channels. EPC-1 has been shown to selectively block certain types of ion channels, making it a valuable tool for studying the function of these channels in cells. Additionally, EPC-1 has been used in the study of G protein-coupled receptors, which are important targets for drug development.
properties
IUPAC Name |
[2-ethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-bromobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO4S2/c1-2-25-19-14-15(20(27)22-12-4-3-5-13-22)6-11-18(19)26-28(23,24)17-9-7-16(21)8-10-17/h6-11,14H,2-5,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFZAINIMWKIDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCCCC2)OS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide](/img/structure/B4685563.png)
![6-chloro-N-[2-(dimethylamino)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4685564.png)
![2-bromo-N-[4-(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B4685567.png)
![3-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B4685569.png)


![N-[2-(methylthio)phenyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4685585.png)
![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4685592.png)
![5-(2-furyl)-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4685598.png)
![3-[3-(4-bromo-2-chlorophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4685601.png)
![7-methyl-4-{[4-(4-methyl-3-nitrobenzoyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4685602.png)
![4-methoxy-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4685630.png)
![1-{5-[(2-bromophenoxy)methyl]-2-furoyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4685638.png)
